molecular formula C21H16O3S B2486917 4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-51-6

4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

Cat. No.: B2486917
CAS No.: 331460-51-6
M. Wt: 348.42
InChI Key: TUIQZPQQSNCPIV-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is an organic compound with the molecular formula C21H16O3S. It is characterized by the presence of a thiophene ring, a phenyl group, and a propenyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate typically involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate
  • 4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiopheneacetate

Uniqueness

4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3S/c1-15-4-9-17(10-5-15)19(22)13-8-16-6-11-18(12-7-16)24-21(23)20-3-2-14-25-20/h2-14H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIQZPQQSNCPIV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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